DUB-IN-3

Description

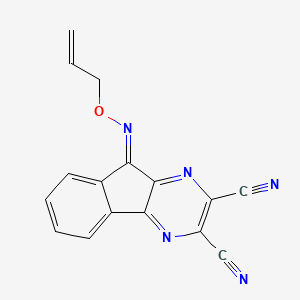

Structure

3D Structure

Properties

IUPAC Name |

(9E)-9-prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N5O/c1-2-7-22-21-15-11-6-4-3-5-10(11)14-16(15)20-13(9-18)12(8-17)19-14/h2-6H,1,7H2/b21-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOXSIKLUAMDGU-RCCKNPSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO/N=C/1\C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of DUB-IN-3: A Technical Guide for Researchers

Abstract

DUB-IN-3 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme implicated in a variety of cellular processes, including signal transduction and protein trafficking. This technical guide provides an in-depth exploration of the mechanism of action of DUB-IN-3, with a focus on its biochemical activity, cellular effects, and preclinical applications in oncology. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of drug discovery, cancer biology, and cell signaling.

Introduction

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer. Deubiquitinating enzymes (DUBs) are key components of this system, acting to reverse the process of ubiquitination and thereby controlling the fate of their substrate proteins. Ubiquitin-Specific Protease 8 (USP8) has emerged as a significant therapeutic target due to its role in regulating the stability and signaling of various oncogenic proteins. DUB-IN-3 has been identified as a potent inhibitor of USP8, demonstrating promising anti-cancer activity, particularly in hepatocellular carcinoma (HCC). This guide will elucidate the molecular mechanisms through which DUB-IN-3 exerts its effects.

Biochemical Mechanism of Action: Inhibition of USP8

DUB-IN-3 functions as a direct inhibitor of the enzymatic activity of USP8. The primary mechanism involves the binding of DUB-IN-3 to the catalytic domain of USP8, thereby preventing the hydrolysis of ubiquitin from its target substrates.

Quantitative Inhibition Data

The inhibitory potency of DUB-IN-3 against USP8 and its selectivity over other deubiquitinating enzymes have been quantified in various biochemical assays.

| Target Enzyme | IC50 (µM) | Assay Substrate | Reference |

| USP8 | 0.56 | Ubiquitin-AMC | [1][2] |

| USP7 | >100 | Ubiquitin-AMC | [1] |

| SARS-CoV-2 PLpro | 12.5 | Z-LRGG-AMC | [1] |

Experimental Protocol: In Vitro USP8 Inhibition Assay

A common method to determine the inhibitory activity of compounds like DUB-IN-3 on USP8 is a fluorogenic assay using a ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate.

Principle: USP8 cleaves the AMC group from the ubiquitin substrate, resulting in a fluorescent signal that can be quantified. In the presence of an inhibitor, the rate of this cleavage is reduced.

Materials:

-

Recombinant human USP8 enzyme

-

Ubiquitin-AMC substrate

-

DUB-IN-3 (or other test inhibitors)

-

Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)

-

384-well black assay plates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of DUB-IN-3 in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute recombinant USP8 in assay buffer to the desired working concentration.

-

Reaction Setup:

-

Add 5 µL of the diluted DUB-IN-3 or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 10 µL of the diluted USP8 enzyme to each well.

-

Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

-

Initiate Reaction: Add 10 µL of the Ub-AMC substrate to each well to initiate the enzymatic reaction.

-

Measurement: Immediately begin kinetic reading of fluorescence intensity at 37°C for 30-60 minutes using a fluorescence plate reader.

-

Data Analysis:

-

Determine the initial reaction velocity (V) from the linear phase of the fluorescence curve for each inhibitor concentration.

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Workflow Diagram:

Cellular Mechanism of Action: Induction of Ferroptosis in Hepatocellular Carcinoma

A primary cellular effect of DUB-IN-3 in hepatocellular carcinoma (HCC) is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.

Signaling Pathway: DUB-IN-3 Induced Ferroptosis

DUB-IN-3-mediated inhibition of USP8 leads to a cascade of events culminating in ferroptosis. This includes the depletion of intracellular glutathione (B108866) (GSH) and the accumulation of reactive oxygen species (ROS) and lipid peroxides.

Experimental Protocols for Assessing Ferroptosis

3.2.1. Measurement of Lipid Peroxidation (C11-BODIPY Assay)

Principle: The fluorescent probe C11-BODIPY 581/591 is incorporated into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red to green.

Procedure:

-

Seed cells in a suitable plate for fluorescence microscopy or flow cytometry.

-

Treat cells with DUB-IN-3 at various concentrations for the desired time.

-

Incubate cells with 1-2 µM C11-BODIPY 581/591 in culture medium for 30 minutes at 37°C.

-

Wash cells twice with PBS.

-

Analyze the cells using a fluorescence microscope or flow cytometer, measuring the fluorescence intensity in both the red and green channels. An increase in the green/red fluorescence ratio indicates increased lipid peroxidation.

3.2.2. Measurement of Intracellular Ferrous Iron (Ferrozine Assay)

Principle: Ferrozine forms a colored complex with ferrous iron (Fe²⁺) that can be quantified spectrophotometrically.

Procedure:

-

Treat cells with DUB-IN-3 and harvest.

-

Lyse the cells in a suitable buffer and centrifuge to pellet debris.

-

To the supernatant, add a solution of ferrozine.

-

Incubate for 30 minutes at room temperature.

-

Measure the absorbance at ~562 nm.

-

Quantify the iron concentration using a standard curve prepared with known concentrations of an iron standard.

3.2.3. Measurement of Glutathione (GSH) Levels (DTNB Assay)

Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with GSH to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured by its absorbance at 412 nm.

Procedure:

-

Treat cells with DUB-IN-3 and harvest.

-

Lyse the cells and deproteinize the lysate (e.g., with metaphosphoric acid).

-

Centrifuge to remove precipitated proteins.

-

To the supernatant, add DTNB solution and glutathione reductase in the presence of NADPH.

-

Incubate and measure the absorbance at 412 nm.

-

Determine the GSH concentration from a standard curve.

Anti-Cancer Activity in Hepatocellular Carcinoma

DUB-IN-3 has demonstrated significant anti-cancer effects in HCC models, including inhibition of cell proliferation, migration, and in vivo tumor growth.

Quantitative Data on Cellular Activity

| Cell Line | Assay | Endpoint | DUB-IN-3 Concentration (µM) | Effect | Reference |

| HCCLM3, Hep3B | Cell Viability (CCK-8) | Viability | 0.1, 0.2 | Reduction in viability | [1] |

| HCT116, PC-3 | Cell Viability | IC50 | 0.5 - 1.5 | Inhibition of viability | [2] |

| HCCLM3, Hep3B | Proliferation (EdU) | Proliferation | 0.1, 0.2 | Reduction in proliferation | [1] |

| HCCLM3, Hep3B | Migration (Transwell) | Migration | 0.1, 0.2 | Reduction in migration | [1] |

Experimental Protocols for Cellular Assays

4.2.1. Cell Viability Assay (CCK-8)

Procedure:

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow to adhere overnight.

-

Treat cells with a serial dilution of DUB-IN-3 for 24-72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

4.2.2. Cell Proliferation Assay (EdU)

Procedure:

-

Seed cells on coverslips or in a 96-well plate.

-

Treat with DUB-IN-3 for a desired period.

-

Add 10 µM 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the culture medium and incubate for 2-4 hours.

-

Fix and permeabilize the cells.

-

Perform the click chemistry reaction to label the incorporated EdU with a fluorescent azide.

-

Counterstain nuclei with DAPI or Hoechst.

-

Image using a fluorescence microscope and quantify the percentage of EdU-positive cells.

4.2.3. Cell Migration Assay (Transwell)

Procedure:

-

Seed serum-starved cells in the upper chamber of a Transwell insert (8 µm pore size).

-

The lower chamber contains a medium with a chemoattractant (e.g., 10% FBS).

-

Add DUB-IN-3 to the upper chamber.

-

Incubate for 12-24 hours.

-

Remove non-migrated cells from the top of the insert with a cotton swab.

-

Fix and stain the migrated cells on the bottom of the membrane with crystal violet.

-

Count the number of migrated cells in several fields of view under a microscope.

In Vivo Anti-Tumor Activity

Experimental Model: Hepatocellular carcinoma xenograft model in nude mice.

Procedure:

-

Subcutaneously inject HCC cells (e.g., HCCLM3 or Hep3B) into the flank of immunodeficient mice.

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups (vehicle control and DUB-IN-3).

-

Administer DUB-IN-3 (e.g., 5 mg/kg per day) via a suitable route (e.g., intraperitoneal injection).

-

Measure tumor volume regularly with calipers.

-

At the end of the study, excise and weigh the tumors.

Workflow Diagram:

Regulation of Other Signaling Pathways

USP8 is known to regulate several key signaling pathways, and its inhibition by DUB-IN-3 can have broader effects beyond ferroptosis.

EGFR Signaling Pathway

USP8 can deubiquitinate and stabilize the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that drives cell proliferation and survival. By inhibiting USP8, DUB-IN-3 can promote the degradation of EGFR, thereby attenuating its downstream signaling.

Conclusion

DUB-IN-3 is a valuable research tool for investigating the roles of USP8 in cellular physiology and disease. Its mechanism of action is centered on the direct inhibition of USP8's deubiquitinating activity, which in the context of hepatocellular carcinoma, leads to the induction of ferroptosis and the suppression of oncogenic signaling pathways such as the EGFR pathway. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting USP8 with inhibitors like DUB-IN-3.

References

DUB-IN-3: A Technical Guide to a Potent and Selective USP8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DUB-IN-3 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme (DUB) implicated in a variety of cellular processes and diseases, including cancer and Cushing's disease. This technical guide provides an in-depth overview of DUB-IN-3, including its biochemical and cellular activity, selectivity profile, and its impact on key signaling pathways. Detailed experimental protocols are provided to enable researchers to effectively utilize DUB-IN-3 as a tool to investigate USP8 biology and its potential as a therapeutic target.

Introduction to USP8

Ubiquitin-Specific Protease 8 (USP8), also known as Ubiquitin-Specific Processing Protease Y (UBPY), is a cysteine protease that removes ubiquitin from target proteins, thereby regulating their stability, localization, and activity. USP8 plays a critical role in a multitude of cellular functions, including:

-

Protein Trafficking and Sorting: USP8 is a key regulator of endosomal sorting, particularly of receptor tyrosine kinases (RTKs) like the Epidermal Growth factor Receptor (EGFR). By deubiquitinating EGFR, USP8 rescues it from lysosomal degradation, promoting its recycling to the cell surface and sustaining downstream signaling.

-

Signal Transduction: USP8 is involved in modulating several signaling pathways crucial for cell growth, proliferation, and survival. These include the EGFR, Transforming Growth Factor-β (TGF-β)/SMAD, Nuclear Factor-kappa B (NF-κB), and Nrf2 pathways.[1][2][3]

-

Cell Cycle Control and DNA Repair: Like other DUBs, USP8 is involved in the intricate regulation of the cell cycle and the DNA damage response.

Dysregulation of USP8 activity, often through mutation or overexpression, has been linked to various pathologies. Somatic mutations in USP8 are a frequent cause of Cushing's disease, a disorder characterized by excessive cortisol production.[4][5] Furthermore, the role of USP8 in stabilizing oncogenic proteins like EGFR has made it an attractive target for cancer therapy.[2]

DUB-IN-3: A Selective USP8 Inhibitor

DUB-IN-3 is a small molecule compound identified as a potent and selective inhibitor of USP8. Its ability to specifically target USP8 allows for the precise dissection of USP8's functions in cellular and disease models.

Biochemical Activity

DUB-IN-3 effectively inhibits the deubiquitinating activity of USP8 in biochemical assays. The half-maximal inhibitory concentration (IC50) of DUB-IN-3 against USP8 has been determined to be 0.56 µM .[6]

Selectivity Profile

High selectivity is a critical attribute for a chemical probe. DUB-IN-3 has demonstrated significant selectivity for USP8 over other deubiquitinating enzymes, most notably USP7.

| Deubiquitinase | IC50 (µM) |

| USP8 | 0.56 |

| USP7 | >100 |

| Table 1: Selectivity profile of DUB-IN-3 against USP8 and USP7. Data compiled from multiple sources.[7] |

A comprehensive selectivity screen of DUB-IN-3 against a broader panel of DUBs is essential for a complete understanding of its off-target effects and is an area for future investigation.

Cellular Activity

DUB-IN-3 exhibits potent activity in cell-based assays, effectively inhibiting USP8 function within a cellular context.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Cancer | 0.5 - 1.5 |

| PC-3 | Prostate Cancer | 0.5 - 1.5 |

| HCCLM3 | Hepatocellular Carcinoma | Proliferation inhibited at 0.1 - 0.2 µM |

| Hep3B | Hepatocellular Carcinoma | Proliferation inhibited at 0.1 - 0.2 µM |

| Table 2: Cellular activity of DUB-IN-3 in various cancer cell lines.[6][7] |

In hepatocellular carcinoma cells, DUB-IN-3 has been shown to reduce glutathione (B108866) (GSH) levels, increase the production of reactive oxygen species (ROS), and inhibit cell proliferation, migration, and the formation of oncospheres at concentrations of 0.1 and 0.2 µM.[7]

Mechanism of Action and Signaling Pathways

DUB-IN-3 exerts its effects by directly inhibiting the catalytic activity of USP8. This leads to the accumulation of ubiquitinated USP8 substrates, targeting them for proteasomal degradation.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. researchgate.net [researchgate.net]

- 4. Targeted dephosphorylation of SMAD3 as an approach to impede TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

DUB-IN-3: A Technical Guide to its Discovery and Preclinical Development as a USP8 Inhibitor for Hepatocellular Carcinoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

DUB-IN-3 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme implicated in the pathogenesis of various diseases, including cancer. This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of DUB-IN-3, with a particular focus on its application in hepatocellular carcinoma (HCC). We will detail the experimental methodologies employed to characterize its biochemical activity, cellular effects, and in vivo efficacy. Furthermore, this guide will elucidate the molecular mechanisms of action, including the induction of ferroptosis and modulation of key cancer-related signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction to Deubiquitinating Enzymes (DUBs) and USP8

Deubiquitinating enzymes (DUBs) are a large family of proteases that play a crucial role in the ubiquitin-proteasome system by removing ubiquitin from substrate proteins. This process, known as deubiquitination, is essential for regulating protein stability, localization, and activity, thereby influencing a wide array of cellular processes.[1][2] Dysregulation of DUB activity has been linked to numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases, making them attractive targets for therapeutic intervention.[3][4]

Ubiquitin-Specific Protease 8 (USP8), also known as UBPY, is a cysteine protease DUB that has garnered significant interest as a therapeutic target. USP8 is involved in the regulation of several signaling pathways critical for cell proliferation, survival, and migration.[5] Notably, USP8 has been shown to deubiquitinate and stabilize key proteins in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and other receptor tyrosine kinases.[6] Its role in various cancers, including hepatocellular carcinoma (HCC), has positioned it as a promising target for the development of novel anti-cancer therapies.[7][8]

Discovery of DUB-IN-3

DUB-IN-3 was identified as a potent and selective inhibitor of USP8. It belongs to a class of compounds derived from the 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile scaffold, which was initially identified through high-throughput screening as an inhibitor of USPs. Subsequent medicinal chemistry efforts focused on optimizing the potency and selectivity of this scaffold, leading to the development of DUB-IN-3.

Biochemical and In Vitro Characterization

USP8 Inhibition Assay

The inhibitory activity of DUB-IN-3 against USP8 was determined using a biochemical assay that measures the cleavage of a fluorogenic ubiquitin substrate.

Table 1: Inhibitory Activity of DUB-IN-3 against USP8 and USP7

| Compound | USP8 IC50 (µM) | USP7 IC50 (µM) | Selectivity (USP7/USP8) |

| DUB-IN-3 | 0.56 | >100 | >178-fold |

Data sourced from publicly available information.[9]

Cell Viability Assays

The anti-proliferative effects of DUB-IN-3 were evaluated across various cancer cell lines, including hepatocellular carcinoma (HCC) lines.

Table 2: Anti-proliferative Activity of DUB-IN-3 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | 0.5 - 1.5 |

| PC-3 | Prostate Cancer | 0.5 - 1.5 |

| LM3 | Hepatocellular Carcinoma | Not explicitly stated in µM, but dose-dependent inhibition observed[10] |

| Hep3B | Hepatocellular Carcinoma | Not explicitly stated in µM, but dose-dependent inhibition observed[11] |

Data sourced from publicly available information.[9][10][11]

Cell Migration and Invasion Assays

The impact of DUB-IN-3 on the migratory and invasive potential of HCC cells was assessed using wound healing and transwell migration assays. Treatment with DUB-IN-3 resulted in a dose-dependent inhibition of both cell migration and invasion in HCC cell lines.[10]

Cancer Stem Cell (CSC) Properties

The effect of DUB-IN-3 on the self-renewal capacity of cancer stem cells was investigated using the sphere formation assay. DUB-IN-3 was observed to decrease the ability of HCC cells to form tumor spheres, suggesting an inhibitory effect on CSC-like properties.[10]

Mechanism of Action

Induction of Ferroptosis

A key mechanism underlying the anti-cancer activity of DUB-IN-3 is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[12][13][14] Treatment of HCC cells with DUB-IN-3 leads to:

-

Increased intracellular ferrous iron (Fe2+) levels. [10]

-

Elevated levels of lipid reactive oxygen species (ROS). [10]

-

Depletion of glutathione (B108866) (GSH), a key antioxidant. [10]

This cascade of events culminates in lipid peroxidation and ferroptotic cell death.

Modulation of Signaling Pathways

USP8 is known to regulate multiple signaling pathways implicated in cancer.[3][15] DUB-IN-3, by inhibiting USP8, modulates these pathways to exert its anti-tumor effects. One of the key substrates of USP8 is the type II TGF-β receptor (TβRII).[16][17] USP8 deubiquitinates and stabilizes TβRII, thereby promoting TGF-β/SMAD signaling, which is involved in epithelial-mesenchymal transition (EMT), invasion, and metastasis.[16] Inhibition of USP8 by DUB-IN-3 is expected to destabilize TβRII and consequently suppress this pro-tumorigenic pathway. Furthermore, studies have shown that USP8 can deubiquitinate and stabilize β-catenin, a central component of the Wnt signaling pathway, which is frequently deregulated in HCC.[10] DUB-IN-3 treatment has been shown to reduce β-catenin protein levels in a dose-dependent manner.[10]

Preclinical In Vivo Efficacy

The anti-tumor activity of DUB-IN-3 has been evaluated in a hepatocellular carcinoma xenograft mouse model. While specific, detailed protocols are proprietary, publicly available information indicates that administration of DUB-IN-3 to mice bearing HCC xenografts resulted in a significant reduction in tumor growth.

Experimental Protocols

USP8 Inhibition Assay (Ubiquitin-AMC Assay)

This protocol describes a general method for determining the IC50 of an inhibitor against a deubiquitinating enzyme using a fluorogenic substrate.

-

Reagents and Materials:

-

Recombinant human USP8 enzyme

-

Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

DUB-IN-3 (or other test inhibitor)

-

384-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of DUB-IN-3 in assay buffer.

-

Add a fixed concentration of USP8 enzyme to each well of the microplate.

-

Add the diluted DUB-IN-3 to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding Ub-AMC substrate to each well.

-

Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a plate reader.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability Assay (Crystal Violet Assay)

This protocol provides a method for assessing the effect of a compound on cell viability.

-

Reagents and Materials:

-

Hepatocellular carcinoma cell lines (e.g., LM3, Hep3B)

-

Complete cell culture medium

-

DUB-IN-3

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of DUB-IN-3 for a specified duration (e.g., 48 hours).

-

After treatment, gently wash the cells with PBS.

-

Fix the cells with methanol for 10-15 minutes.

-

Stain the cells with Crystal Violet Staining Solution for 20-30 minutes.

-

Wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilize the stain by adding methanol to each well.

-

Measure the absorbance at a wavelength of ~570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control.[1][4]

-

Wound Healing (Scratch) Assay for Cell Migration

This protocol outlines a method to assess two-dimensional cell migration.

-

Reagents and Materials:

-

Hepatocellular carcinoma cell lines

-

Complete cell culture medium

-

6-well or 12-well cell culture plates

-

Sterile p200 pipette tip or a specialized wound healing insert

-

DUB-IN-3

-

Microscope with a camera

-

-

Procedure:

-

Seed cells in a multi-well plate and grow them to a confluent monolayer.

-

Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip or by removing an insert.

-

Gently wash the wells with PBS to remove detached cells.

-

Add fresh culture medium containing different concentrations of DUB-IN-3 or a vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.

-

Measure the width of the scratch at different points for each time point and condition.

-

Calculate the percentage of wound closure relative to the initial scratch area.

-

Sphere Formation Assay for Cancer Stem Cell Properties

This protocol describes a method to evaluate the self-renewal capacity of cancer stem-like cells.

-

Reagents and Materials:

-

Hepatocellular carcinoma cell lines

-

Serum-free sphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Ultra-low attachment plates

-

DUB-IN-3

-

Microscope

-

-

Procedure:

-

Prepare a single-cell suspension of the cancer cells.

-

Seed the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates with sphere culture medium containing various concentrations of DUB-IN-3 or a vehicle control.

-

Incubate the plates for 7-14 days to allow for sphere formation.

-

Count the number of spheres (typically >50 µm in diameter) in each well.

-

Calculate the sphere formation efficiency (SFE) as (number of spheres formed / number of cells seeded) x 100%.[2]

-

Visualizations

Signaling Pathways

Caption: DUB-IN-3 inhibits USP8, leading to decreased deubiquitination of its substrates. This results in the downregulation of TGF-β and Wnt signaling pathways, and the induction of ferroptosis through inhibition of System Xc- and subsequent GSH depletion.

Experimental Workflow

Caption: The development pipeline for DUB-IN-3, from initial discovery to in vivo efficacy studies.

Conclusion

DUB-IN-3 has emerged as a promising preclinical candidate for the treatment of hepatocellular carcinoma. Its potent and selective inhibition of USP8 leads to a multi-pronged anti-tumor effect, including the suppression of key oncogenic signaling pathways and the induction of ferroptotic cell death. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of DUB inhibitor development and cancer therapeutics. Further investigation into the in vivo efficacy, safety profile, and potential for combination therapies will be crucial for the clinical translation of DUB-IN-3 and other USP8 inhibitors.

References

- 1. Mechanism of Ferroptosis and Its Role in Disease Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deubiquitylating Enzymes in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Broad Spectrum Deubiquitinase Inhibition Induces Both Apoptosis and Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hep3B Xenograft Model - Altogen Labs [altogenlabs.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]

- 10. DUB3 deubiquitinates and stabilizes NRF2 in chemotherapy resistance of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DUB3 is a MAGEA3 deubiquitinase and a potential therapeutic target in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Broad Spectrum Deubiquitinase Inhibition Induces Both Apoptosis and Ferroptosis in Cancer Cells [frontiersin.org]

- 13. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]

- 14. Research Progress of DUB Enzyme in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The multiple roles of deubiquitinases in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The deubiquitinase BRCC3 increases the stability of ZEB1 and promotes the proliferation and metastasis of triple-negative breast cancer cells: BRCC3 promotes the proliferation and metastasis of TNBC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | DUBbing Cancer: Deubiquitylating Enzymes Involved in Epigenetics, DNA Damage and the Cell Cycle As Therapeutic Targets [frontiersin.org]

The Role of USP8 in Cell Signaling Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ubiquitin-Specific Peptidase 8 (USP8), also known as UBPy, is a highly conserved deubiquitinating enzyme (DUB) that plays a critical role in a multitude of cellular processes.[1] Its primary function involves the removal of ubiquitin moieties from substrate proteins, thereby rescuing them from degradation and modulating their activity and trafficking.[2][3] USP8 is a multidomain protein that governs key signaling pathways essential for cell cycle progression, receptor trafficking, and cellular homeostasis.[1] Dysregulation of USP8, through mutation or altered expression, is implicated in various pathologies, including cancer and neurodegenerative diseases, making it an attractive target for therapeutic intervention.[2][3][4] This guide provides an in-depth overview of USP8's function in core signaling pathways, summarizes key quantitative data, details relevant experimental protocols, and visualizes complex interactions through pathway and workflow diagrams.

Core Signaling Pathways Regulated by USP8

USP8's influence extends across several critical signaling cascades by controlling the fate of key regulatory proteins. Its canonical role is centered on the regulation of endosomal sorting via its interaction with the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery.[1]

Epidermal Growth Factor Receptor (EGFR) Signaling

USP8 is a master regulator of EGFR signaling. Upon ligand binding, EGFR is ubiquitinated, marking it for endocytosis and subsequent lysosomal degradation, which terminates the signal. USP8 counteracts this process by directly deubiquitinating EGFR on the endosomal surface.[5][6] This action prevents EGFR from being sorted into the degradative pathway, promoting its recycling back to the plasma membrane and sustaining downstream signaling.[5][7]

-

Mechanism: USP8 interacts with ESCRT-0 components, specifically STAM1/2, through its Arg-X-X-Lys (RXXK) motifs.[5][6] This interaction localizes USP8 to early endosomes where it can access and deubiquitinate ubiquitinated EGFR.

-

Consequence of Inhibition: Depletion or catalytic inactivation of USP8 leads to hyperubiquitination of EGFR, accelerated receptor degradation, and attenuated signaling.[5][6][8]

-

Pathological Relevance: Somatic gain-of-function mutations in USP8 are a primary cause of Cushing's disease.[1][9] These mutations lead to hyperactive USP8, which excessively stabilizes EGFR, resulting in overproduction of adrenocorticotropic hormone (ACTH) from pituitary tumors.[7][9]

Interaction with the ESCRT Pathway

USP8's role in protein trafficking is fundamentally linked to its interaction with the ESCRT machinery.[10] The ESCRT complexes are responsible for recognizing ubiquitinated cargo and mediating the formation of multivesicular bodies (MVBs), which is a key step in the lysosomal degradation pathway.[10]

-

ESCRT-0: USP8 binds to the ESCRT-0 components Hrs and STAM1/2.[5][10] This interaction not only recruits USP8 to endosomes but also involves USP8 deubiquitinating and stabilizing the ESCRT-0 complex itself, ensuring proper endosomal function.[10][11]

-

ESCRT-III: USP8 also interacts with ESCRT-III components like CHMP proteins.[10][12] This interaction is critical for processes beyond cargo degradation, including the regulation of cytokinesis. USP8-mediated deubiquitination of ESCRT-III components can prevent the final abscission step, leading to incomplete cell division, a process vital in the development of germline cysts.[12][13]

Wnt/β-catenin Signaling

Recent evidence has established a critical role for USP8 in the Wnt signaling pathway, which is essential for embryonic development and tissue homeostasis.[14] USP8 directly interacts with and stabilizes the Wnt co-receptor Frizzled-5 (FZD5) by preventing its lysosomal degradation.[14] This stabilization is crucial for maintaining Wnt/β-catenin signaling required for the differentiation of osteoprogenitors into mature osteoblasts during skeletal development.[14] Deletion of USP8 in these progenitor cells leads to a severe blockade in skeletal mineralization.[14]

Other Key Pathways

-

TGF-β Signaling: In cancer, USP8 has been shown to deubiquitinate and stabilize the TGF-β receptor II (TβRII).[15] This enhances TGF-β signaling, which can promote cancer stem cell traits and metastatic growth.[15]

-

NF-κB and Nrf2 Signaling: USP8 acts as a gatekeeper to prevent aberrant immune and stress responses.[11] Its deubiquitinase activity on endosomes removes K63-linked ubiquitin chains that would otherwise be misinterpreted as signaling platforms. Depletion of USP8 leads to the accumulation of these ubiquitin signals, causing the recruitment of adaptors like TAB2/3 and p62, and subsequent misactivation of the TAK1–NF-κB (pro-inflammatory) and Keap1–Nrf2 (stress response) pathways, respectively.[11]

-

α-Synuclein Homeostasis: In the context of neurodegeneration, USP8 deubiquitinates K63-linked ubiquitin chains on α-synuclein, the primary component of Lewy bodies in Parkinson's disease.[4][16] This action reduces the lysosomal degradation of α-synuclein, potentially contributing to its toxic accumulation.[4][16]

Quantitative Data Summary

The functional consequences of USP8 activity and inhibition have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Impact of USP8 Modulation on Protein Stability and Signaling

| Target/Context | USP8 Modulation | Observed Effect | Quantitative Finding | Reference |

|---|---|---|---|---|

| EGFR Stability | siRNA knockdown in HeLa cells | Accelerated EGFR turnover | Increased rate of EGFR degradation after EGF stimulation (2.5 ng/ml). | [5][8] |

| ACTH Secretion | USP8 mutation in corticotrope adenomas | Increased response to CRH | ~2-fold greater ACTH response compared to USP8 wild-type adenomas. | [17] |

| Cell Cycle (Cushing's) | USP8 mutation in corticotrope tumors | Downregulation of p27/kip1 | Significantly lower protein expression (H-Score) in both cytoplasm and nuclei. | [18] |

| Cell Proliferation | Treatment with DUBs-IN-2 (AtT-20 cells) | Inhibition of cell proliferation | DUBs-IN-2 induced apoptosis and decreased Pomc mRNA and ACTH levels. |[9] |

Table 2: Inhibitor Potency

| Inhibitor | Target | Assay Type | IC₅₀ | Reference |

|---|

| DUBs-IN-2 | USP8 | Enzymatic Assay | 4.8 nM |[1] |

Experimental Protocols

Investigating the function of USP8 involves a range of molecular and cellular biology techniques. Below are detailed protocols for core experiments.

Co-Immunoprecipitation (Co-IP) of USP8 and Substrates

This protocol is used to determine if USP8 physically interacts with a putative substrate (e.g., EGFR, FZD5) within the cell.

A. Materials:

-

Cell Lysis Buffer (e.g., RIPA or NP-40 buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-USP8 and anti-protein-of-interest.

-

Isotype control IgG (e.g., Rabbit IgG).

-

Protein A/G magnetic beads.

-

Wash Buffer (e.g., PBS with 0.1% Tween-20).

-

Elution Buffer (e.g., 1X SDS-PAGE sample buffer).

B. Protocol:

-

Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer for 30 minutes on ice.[19] Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.[19]

-

Pre-Clearing (Optional but Recommended): Add Protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding.[19] Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add 2-10 µg of the primary antibody (e.g., anti-protein-of-interest) or an equivalent amount of control IgG to the pre-cleared lysate.[20] Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[21]

-

Complex Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.[21]

-

Washing: Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant and wash the beads 3-5 times with ice-cold Wash Buffer.[19]

-

Elution: After the final wash, remove all supernatant. Resuspend the beads in 40 µL of 1X SDS-PAGE sample buffer and boil at 95-100°C for 5-10 minutes to elute the protein complexes.[19][20]

-

Analysis: Pellet the beads and load the supernatant (eluate) onto an SDS-PAGE gel for Western blot analysis using an anti-USP8 antibody.

In Vitro Deubiquitination (DUB) Assay

This fluorogenic assay directly measures the enzymatic activity of USP8 and is ideal for screening inhibitors.

A. Materials:

-

Recombinant human USP8 enzyme.

-

Fluorogenic DUB substrate (e.g., Ubiquitin-AMC).

-

Assay Buffer.

-

Test compounds (inhibitors) and control inhibitor (e.g., Ubiquitin Aldehyde).

-

96-well black plate.

-

Fluorescence plate reader.

B. Protocol:

-

Prepare USP8: Thaw recombinant USP8 on ice and dilute to the desired concentration in Assay Buffer.

-

Inhibitor Incubation: Add USP8 enzyme to the wells of a 96-well plate. Add the test inhibitor or control (e.g., DMSO vehicle). Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the Ubiquitin-AMC substrate to each well to initiate the enzymatic reaction.

-

Measure Fluorescence: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm).

-

Data Analysis: Calculate the reaction rate (slope of the fluorescence vs. time plot). Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

USP8 is a pleiotropic deubiquitinase that stands at the crossroads of several fundamental signaling pathways, including those driven by EGFR, Wnt, and TGF-β.[5][14][15] Its ability to regulate protein stability and trafficking through interactions with the ESCRT machinery positions it as a critical node for cellular decision-making. The strong linkage between USP8 hyperactivity and Cushing's disease, along with its emerging roles in broader oncology and neurodegeneration, underscores its significance as a high-value target for drug development.[1][3][4] Future research will likely focus on developing more selective USP8 inhibitors, further dissecting its substrate repertoire in different cellular contexts, and exploring the therapeutic potential of targeting the USP8-ESCRT axis to modulate signaling outcomes in disease.

References

- 1. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The oncogenic role of ubiquitin specific peptidase (USP8) and its signaling pathways targeting for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Polymorphic USP8 allele promotes Parkinson’s disease by inducing the accumulation of α-synuclein through deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Epidermal Growth Factor Receptor Ubiquitination and Trafficking by the USP8·STAM Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of epidermal growth factor receptor ubiquitination and trafficking by the USP8·STAM complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ubiquitin-specific protease 8 inhibitor suppresses adrenocorticotropic hormone production and corticotroph tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spatiotemporal recruitment of the ubiquitin-specific protease USP8 directs endosome maturation [elifesciences.org]

- 11. USP8 prevents aberrant NF-κB and Nrf2 activation by counteracting ubiquitin signals from endosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The deubiquitinase USP8 targets ESCRT-III to promote incomplete cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. USP8 promotes cancer progression and extracellular vesicle‐mediated CD8+ T cell exhaustion by deubiquitinating the TGF‐β receptor TβRII - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Deubiquitinase Usp8 regulates α-synuclein clearance and modifies its toxicity in Lewy body disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ubiquitin-Specific Protease 8 Mutant Corticotrope Adenomas Present Unique Secretory and Molecular Features and Shed Light on the Role of Ubiquitylation on ACTH Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. benchchem.com [benchchem.com]

- 20. www2.nau.edu [www2.nau.edu]

- 21. benchchem.com [benchchem.com]

DUB-IN-3: An In-depth Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

DUB-IN-3 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme (DUB) implicated in various oncogenic signaling pathways. This technical guide provides a comprehensive overview of the target specificity and selectivity of DUB-IN-3, detailing its inhibitory activity against USP8 and its effects on downstream cellular processes. The information presented herein is intended to support researchers and drug development professionals in utilizing DUB-IN-3 as a chemical probe to investigate USP8 biology and as a potential starting point for therapeutic development.

Introduction to DUB-IN-3 and its Primary Target, USP8

Deubiquitinating enzymes (DUBs) are critical regulators of the ubiquitin-proteasome system, which governs protein turnover and signaling in eukaryotic cells. By removing ubiquitin from substrate proteins, DUBs can rescue them from degradation or modulate their activity and localization, thereby influencing a myriad of cellular processes. The human genome encodes nearly 100 DUBs, and their dysregulation is associated with numerous diseases, including cancer, neurodegenerative disorders, and viral infections.[1]

Ubiquitin-Specific Protease 8 (USP8), also known as UBPY, is a cysteine protease that has garnered significant interest as a therapeutic target.[1] Upregulation or mutation of USP8 can lead to its hyperactivation, resulting in the stabilization of various oncogenes and the activation of multiple cancer-promoting signaling pathways.[2]

DUB-IN-3 is a small molecule inhibitor identified as a potent antagonist of USP8.[3][4] Its ability to selectively inhibit USP8 provides a valuable tool for elucidating the specific roles of this DUB in health and disease.

Target Specificity and Selectivity Profile

The efficacy and safety of a targeted inhibitor are critically dependent on its specificity and selectivity. DUB-IN-3 has been characterized for its inhibitory activity against its primary target, USP8, and a limited number of other DUBs.

Table 1: In Vitro Inhibitory Activity of DUB-IN-3

| Target | IC50 (µM) | Selectivity vs. USP8 | Reference |

| USP8 | 0.56 | - | [3] |

| USP7 | >100 | >178-fold | [3] |

As indicated in Table 1, DUB-IN-3 demonstrates potent inhibition of USP8 with a half-maximal inhibitory concentration (IC50) of 0.56 µM.[3] Importantly, it exhibits high selectivity for USP8 over the closely related deubiquitinase USP7, with an IC50 value greater than 100 µM, indicating a selectivity window of over 178-fold.[3] A comprehensive selectivity profile of DUB-IN-3 against a broader panel of DUBs is not yet publicly available.

Off-Target Activities

Beyond its primary activity against USP8, DUB-IN-3 has been reported to inhibit the papain-like protease (PLpro) of SARS-CoV-2.[5][6] This viral enzyme is essential for processing the viral polyprotein and also possesses deubiquitinating activity, playing a role in the virus's ability to evade the host immune response.[5][7] The inhibition of SARS-CoV-2 PLpro by DUB-IN-3 suggests its potential as a starting point for the development of antiviral therapeutics.[6][8]

Table 2: Off-Target Inhibitory Activity of DUB-IN-3

| Target | IC50 (µM) | Reference |

| SARS-CoV-2 PLpro | 12.5 (Z-LRGG-AMC substrate) | Not explicitly stated for DUB-IN-3, but related compounds show activity. |

Signaling Pathways Modulated by DUB-IN-3

The inhibition of USP8 by DUB-IN-3 leads to the modulation of several key signaling pathways implicated in cancer and other diseases.

Ferroptosis Induction

Recent studies have revealed a novel mechanism by which DUB-IN-3 induces ferroptosis, an iron-dependent form of programmed cell death, in hepatocellular carcinoma (HCC) cells.[9] Treatment with DUB-IN-3 or depletion of USP8 leads to a decrease in intracellular cystine levels and glutathione (B108866) biosynthesis, coupled with an increase in reactive oxygen species (ROS) accumulation.[9] Mechanistically, USP8 stabilizes O-GlcNAc transferase (OGT) by inhibiting its K48-linked poly-ubiquitination.[9] OGT, in turn, O-GlcNAcylates the cystine transporter SLC7A11 at serine 26, a modification essential for its cystine import activity.[9] By inhibiting USP8, DUB-IN-3 destabilizes OGT, leading to reduced O-GlcNAcylation of SLC7A11 and impaired cystine uptake, ultimately triggering ferroptosis.[9][10]

Caption: DUB-IN-3 induced ferroptosis pathway via USP8 inhibition.

EGFR Signaling Pathway

USP8 is known to regulate the epidermal growth factor receptor (EGFR) signaling pathway. It deubiquitinates EGFR, preventing its lysosomal degradation and thereby sustaining downstream signaling, which is often hyperactivated in cancer. While direct experimental evidence for DUB-IN-3's effect on EGFR phosphorylation is not yet widely published, it is anticipated that treatment with DUB-IN-3 would lead to decreased EGFR levels and a subsequent reduction in the phosphorylation of downstream effectors like Akt and ERK.

Caption: Postulated effect of DUB-IN-3 on the EGFR signaling pathway.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is another cellular process regulated by USP8. USP8 can deubiquitinate and stabilize components of the TGF-β receptor complex, thereby enhancing TGF-β signaling, which has complex, context-dependent roles in cancer, including promoting metastasis. Inhibition of USP8 by DUB-IN-3 is expected to attenuate TGF-β signaling.

Caption: Predicted impact of DUB-IN-3 on the TGF-β signaling pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation and cell survival. Several DUBs, including USP8, have been implicated in the regulation of this pathway. By removing ubiquitin chains from key signaling components, USP8 can modulate the activation of NF-κB. The precise effect of DUB-IN-3 on NF-κB signaling requires further experimental validation.

Experimental Protocols

The following are general protocols for assays that can be used to characterize the activity of DUB-IN-3. Specific parameters may require optimization depending on the experimental setup.

Biochemical DUB Inhibition Assay (Fluorogenic)

This assay measures the ability of DUB-IN-3 to inhibit the enzymatic activity of purified USP8 in vitro.

-

Reagents and Materials:

-

Purified recombinant human USP8 enzyme.

-

DUB-IN-3 stock solution (e.g., 10 mM in DMSO).

-

Fluorogenic DUB substrate (e.g., Ubiquitin-Rhodamine110 or Ubiquitin-AMC).

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20).

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure: a. Prepare a serial dilution of DUB-IN-3 in assay buffer. b. Add a fixed concentration of USP8 enzyme to each well of the microplate. c. Add the DUB-IN-3 dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well. e. Monitor the increase in fluorescence over time using a plate reader (e.g., Ex/Em = 485/525 nm for Rhodamine110 or 350/460 nm for AMC). f. Calculate the initial reaction rates and determine the IC50 value of DUB-IN-3 by plotting the percent inhibition against the inhibitor concentration.

Caption: Workflow for a biochemical DUB inhibition assay.

Cell-Based Western Blot Analysis of Signaling Pathways

This protocol outlines the general steps to assess the effect of DUB-IN-3 on a specific signaling pathway (e.g., EGFR) in cultured cells.

-

Reagents and Materials:

-

Cell line of interest (e.g., A549 for EGFR signaling).

-

DUB-IN-3 stock solution.

-

Cell culture medium and supplements.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

ECL detection reagent.

-

-

Procedure: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Treat cells with various concentrations of DUB-IN-3 for a specified time course (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO). c. For pathways requiring stimulation, add the appropriate ligand (e.g., EGF) for a short period before harvesting. d. Lyse the cells and quantify the protein concentration. e. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. f. Block the membrane and incubate with primary antibodies overnight at 4°C. g. Wash the membrane and incubate with HRP-conjugated secondary antibodies. h. Detect the protein bands using an ECL reagent and an imaging system. i. Analyze the band intensities to determine the effect of DUB-IN-3 on protein expression and phosphorylation levels.

Caption: Workflow for Western Blot analysis of signaling pathways.

Conclusion

DUB-IN-3 is a valuable chemical tool for the study of USP8 biology. Its potency and selectivity for USP8 make it suitable for investigating the role of this deubiquitinase in various cellular signaling pathways, including those involved in cancer and ferroptosis. The provided information on its target profile, mechanism of action, and experimental protocols will aid researchers in designing and interpreting experiments aimed at further characterizing the function of USP8 and exploring its potential as a therapeutic target. Further studies to establish a comprehensive selectivity profile of DUB-IN-3 are warranted to fully understand its utility as a specific chemical probe.

References

- 1. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrating multi-omics data reveals function and therapeutic potential of deubiquitinating enzymes | eLife [elifesciences.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DUBs in Alzheimer’s disease: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]

- 6. Inhibitors of Deubiquitinating Enzymes Interfere with the SARS-CoV-2 Papain-like Protease and Block Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ubiquitin variants potently inhibit SARS-CoV-2 PLpro and viral replication via a novel site distal to the protease active site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting USP8 Inhibits O-GlcNAcylation of SLC7A11 to Promote Ferroptosis of Hepatocellular Carcinoma via Stabilization of OGT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Therapeutic Potential of DUB-IN-3 in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deubiquitinating enzymes (DUBs) have emerged as a critical class of therapeutic targets in oncology. Their role in regulating protein stability and function makes them key players in various signaling pathways that are often dysregulated in cancer. This technical guide focuses on DUB-IN-3, a potent and selective inhibitor of Ubiquitin-Specific Peptidase 8 (USP8). We delve into its mechanism of action, preclinical efficacy in cancer models, and its impact on key oncogenic signaling pathways. This document provides a comprehensive overview of the therapeutic potential of DUB-IN-3, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Introduction to DUBs and USP8 in Cancer

The ubiquitin-proteasome system (UPS) is a crucial cellular machinery responsible for protein degradation and turnover. Deubiquitinating enzymes (DUBs) counteract the process of ubiquitination, thereby rescuing proteins from degradation and regulating their activity. Dysregulation of DUBs is a hallmark of many cancers, leading to the stabilization of oncoproteins and the destabilization of tumor suppressors.[1][2]

Ubiquitin-Specific Peptidase 8 (USP8), also known as UBPY, is a deubiquitinating enzyme implicated in the tumorigenesis of multiple cancers, including breast, lung, and gastric cancer, as well as glioblastoma.[3][4] USP8 regulates the stability and signaling of several receptor tyrosine kinases (RTKs) that are pivotal for cancer cell proliferation, survival, and metastasis.[5]

DUB-IN-3: A Potent and Selective USP8 Inhibitor

DUB-IN-3 is a small molecule inhibitor that demonstrates high potency and selectivity for USP8. Its inhibitory activity is crucial for its anti-cancer effects.

Biochemical Activity

DUB-IN-3 exhibits a half-maximal inhibitory concentration (IC50) of 0.56 μM against USP8 in biochemical assays. It shows high selectivity for USP8 over other deubiquitinases, such as USP7 (IC50 > 100 μM).[5]

Preclinical Efficacy of USP8 Inhibition in Cancer Models

The therapeutic potential of targeting USP8 with inhibitors like DUB-IN-3 and its analogs has been demonstrated in various preclinical cancer models.

In Vitro Efficacy

USP8 inhibitors have shown significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.

| Inhibitor | Cancer Type | Cell Line(s) | IC50 / Effect | Reference(s) |

| DUB-IN-3 | Colon Cancer | HCT116 | 0.5 - 1.5 μM (Cell Viability) | [5] |

| Prostate Cancer | PC-3 | 0.5 - 1.5 μM (Cell Viability) | [5] | |

| Hepatocellular Carcinoma | LM3 | Dose-dependent inhibition of proliferation | [6] | |

| DUB-IN-1 (analog) | Glioblastoma | LN229, U87MG, T98G | Dose-dependent suppression of proliferation | |

| USP8 inhibitor | Non-Small Cell Lung Cancer | H1975, HCC827GR, HCC827 | Marked decrease in viability | [5] |

| DUBs-IN-2 (analog) | Gastric Cancer | NCI-N87, MKN-45, AGS | Reduced proliferation in HER-3 positive cells | [3] |

In Vivo Efficacy

Preclinical studies using xenograft models have provided evidence for the anti-tumor activity of USP8 inhibitors in vivo.

| Inhibitor | Cancer Model | Administration | Key Findings | Reference(s) |

| USP8 inhibitor | Non-Small Cell Lung Cancer (gefitinib-resistant) Xenograft | 0.2 or 1 mg/kg | Significant suppression of tumor growth | [5] |

| USP8 inhibitor | Gastric Cancer Xenograft | 2 mg/kg, intraperitoneally, 5 days/week | Reduced tumor volume and weight in HER-3 positive models | [3] |

| USP8i | Hepatocellular Carcinoma Xenograft | 0.5 mg/kg and 1 mg/kg | Significant dose-dependent inhibition of tumor growth | [7] |

Mechanism of Action: Impact on Oncogenic Signaling Pathways

DUB-IN-3 exerts its anti-cancer effects by inhibiting USP8, which in turn leads to the downregulation of key oncogenic signaling pathways.

EGFR Signaling Pathway

USP8 is known to deubiquitinate and stabilize the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[6] Inhibition of USP8 leads to increased ubiquitination and subsequent degradation of EGFR, thereby attenuating downstream signaling.

Caption: DUB-IN-3 inhibits USP8, leading to EGFR degradation.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. USP8 has been shown to regulate TGF-β signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating USP8 inhibitors like DUB-IN-3.

Cell Viability Assay (MTS Assay)

This protocol measures the effect of DUB-IN-3 on the proliferation and viability of cancer cells.

-

Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of DUB-IN-3 (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability and calculate the IC50 value.

Caption: Workflow for a cell viability (MTS) assay.

Western Blot Analysis

This protocol is used to determine the effect of DUB-IN-3 on the protein levels of USP8 targets like EGFR.

-

Cell Treatment: Treat cancer cells with various concentrations of DUB-IN-3 and a vehicle control for a defined period (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., EGFR, p-EGFR, USP8, and a loading control like β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Apply an ECL substrate and capture the chemiluminescent signal.

-

Quantification: Perform densitometric analysis of the protein bands and normalize to the loading control.

Caption: Workflow for Western Blot analysis.

In Vivo Xenograft Study

This protocol outlines a general procedure for assessing the anti-tumor efficacy of a USP8 inhibitor in a mouse model.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10^7 cells) into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment and control groups. Administer the USP8 inhibitor (e.g., 1 mg/kg, intraperitoneally) and vehicle control according to a predetermined schedule.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Analysis: Analyze tumor growth inhibition and perform immunohistochemical analysis of tumor tissues for relevant biomarkers.[3]

Conclusion and Future Directions

DUB-IN-3 and other USP8 inhibitors represent a promising therapeutic strategy for a variety of cancers. By targeting USP8, these compounds can effectively downregulate key oncogenic drivers like EGFR, leading to reduced cell proliferation and tumor growth. The preclinical data gathered to date strongly support the continued investigation of USP8 inhibitors in clinical settings. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from USP8-targeted therapies and to explore potential combination strategies with existing anti-cancer agents to overcome drug resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Down-Regulation of USP8 Suppresses HER-3 Positive Gastric Cancer Cells Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibiting USP8 overcomes hepatocellular carcinoma resistance via suppressing receptor tyrosine kinases | Aging [aging-us.com]

DUB-IN-3: A Technical Guide to Ferroptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology. Small molecule inhibitors of deubiquitinating enzymes (DUBs) are gaining attention for their potential to modulate this pathway. This technical guide provides an in-depth overview of DUB-IN-3, a potent and selective inhibitor of Ubiquitin-Specific Protease 8 (USP8), and its mechanism of inducing ferroptosis, particularly in the context of hepatocellular carcinoma (HCC). This document details the core signaling pathway, summarizes key quantitative data, provides comprehensive experimental protocols for assessing ferroptosis, and includes visualizations to facilitate understanding.

Introduction to DUB-IN-3 and Ferroptosis

DUB-IN-3 is a small molecule inhibitor with high selectivity for the deubiquitinating enzyme USP8.[1][2] Deubiquitinating enzymes play a critical role in cellular homeostasis by removing ubiquitin moieties from substrate proteins, thereby regulating their stability and function.[3][4] Dysregulation of DUBs is implicated in various diseases, including cancer, making them attractive therapeutic targets.[4]

Ferroptosis is a non-apoptotic form of regulated cell death driven by iron-dependent lipid peroxidation.[5] It is characterized by the depletion of glutathione (B108866) (GSH), inactivation of glutathione peroxidase 4 (GPX4), and the accumulation of reactive oxygen species (ROS), leading to oxidative damage to cellular membranes.[6][7] Induction of ferroptosis has shown significant anti-tumor effects, especially in therapy-resistant cancers.

Core Mechanism of DUB-IN-3-Induced Ferroptosis

DUB-IN-3 induces ferroptosis in cancer cells, particularly hepatocellular carcinoma, by targeting the USP8-OGT-SLC7A11 signaling axis. The mechanism can be delineated as follows:

-

Inhibition of USP8: DUB-IN-3 directly inhibits the deubiquitinating activity of USP8.

-

Destabilization of OGT: USP8 normally stabilizes O-GlcNAc transferase (OGT) by removing ubiquitin tags. Inhibition of USP8 leads to the destabilization and subsequent degradation of OGT.

-

Reduced O-GlcNAcylation of SLC7A11: OGT is responsible for the O-GlcNAcylation of Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the cystine/glutamate antiporter system Xc-. This post-translational modification is crucial for the proper function of SLC7A11.

-

Impaired Cystine Uptake: The reduction in O-GlcNAcylated SLC7A11 impairs its ability to import extracellular cystine.

-

Glutathione Depletion and ROS Accumulation: Cystine is a critical precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. The diminished cystine uptake leads to GSH depletion, which in turn results in the accumulation of reactive oxygen species (ROS) and lipid peroxides, ultimately triggering ferroptotic cell death.

This signaling cascade highlights a novel mechanism for inducing ferroptosis through the targeted inhibition of a deubiquitinating enzyme.

Signaling Pathway Diagram

Caption: DUB-IN-3 induced ferroptosis signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of DUB-IN-3.

| Cell Line | Cancer Type | Assay | IC50 (µM) |

| HCT116 | Colon Cancer | Cell Viability | 0.5 - 1.5 |

| PC-3 | Prostate Cancer | Cell Viability | 0.5 - 1.5 |

| Huh7 | Hepatocellular Carcinoma | CCK-8 | ~1.0 |

| LM3 | Hepatocellular Carcinoma | CCK-8 | ~1.0 |

| Hep3B | Hepatocellular Carcinoma | CCK-8 | ~1.0 |

| MHCC97H | Hepatocellular Carcinoma | CCK-8 | ~1.0 |

| HepG2 | Hepatocellular Carcinoma | CCK-8 | ~1.0 |

| PLC/PRF/5 | Hepatocellular Carcinoma | CCK-8 | ~1.0 |

Table 1: IC50 Values of DUB-IN-3 in Various Cancer Cell Lines.

| Parameter | Cell Line | Treatment | Observation |

| Cell Death | HCC Cell Lines (Huh7, LM3, etc.) | DUB-IN-3 (1 µM, 48h) | Significant increase in propidium (B1200493) iodide positive cells |

| Cystine Levels | HCC Cells | DUB-IN-3 Treatment | Decrease in intracellular cystine |

| Glutathione (GSH) Levels | HCC Cells | DUB-IN-3 Treatment | Depletion of intracellular GSH |

| Reactive Oxygen Species (ROS) | HCC Cells | DUB-IN-3 Treatment | Increased accumulation of ROS |

| SLC7A11 O-GlcNAcylation | HCC Cells | DUB-IN-3 Treatment | Decreased O-GlcNAcylation of SLC7A11 |

Table 2: Summary of DUB-IN-3 Effects on Ferroptosis Markers in Hepatocellular Carcinoma (HCC) Cells.

Experimental Protocols

Detailed methodologies for key experiments to assess DUB-IN-3 induced ferroptosis are provided below.

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of DUB-IN-3 on the viability of adherent cancer cells.

Materials:

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Hepatocellular carcinoma (HCC) cell lines (e.g., Huh7, LM3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

DUB-IN-3

-

Microplate reader

Procedure:

-

Seed HCC cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).[8]

-

Prepare serial dilutions of DUB-IN-3 in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the DUB-IN-3 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.[2][9]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Reactive Oxygen Species (ROS) Detection (H2DCFDA Assay)

This protocol describes the measurement of intracellular ROS levels using the fluorescent probe H2DCFDA and flow cytometry.

Materials:

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

-

Phosphate-buffered saline (PBS)

-

HCC cell lines

-

DUB-IN-3

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with DUB-IN-3 at the desired concentrations for the specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cells in PBS containing 10 µM H2DCFDA.

-

Incubate the cells for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Resuspend the cells in PBS for flow cytometric analysis.

-

Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission at 525 nm.[10]

Lipid Peroxidation Assay (BODIPY™ 581/591 C11)

This protocol details the detection of lipid peroxidation using the ratiometric fluorescent probe BODIPY™ 581/591 C11.

Materials:

-

BODIPY™ 581/591 C11

-

HCC cell lines

-

DUB-IN-3

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells on glass-bottom dishes or in multi-well plates and treat with DUB-IN-3.

-

Remove the culture medium and wash the cells with PBS.

-

Incubate the cells with 5 µM BODIPY™ 581/591 C11 in serum-free medium for 30-60 minutes at 37°C.[11]

-

Wash the cells twice with PBS.

-

Image the cells immediately using a fluorescence microscope. The oxidized probe will fluoresce green (Ex/Em ~488/510 nm) and the reduced probe will fluoresce red (Ex/Em ~581/591 nm).[12]

-

Alternatively, for quantitative analysis, harvest the cells and analyze by flow cytometry, detecting the shift in fluorescence from red to green.

Intracellular Ferrous Iron Assay (FerroOrange)

This protocol outlines the measurement of intracellular labile ferrous iron (Fe2+) using the fluorescent probe FerroOrange.

Materials:

-

FerroOrange

-

HCC cell lines

-

DUB-IN-3

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable culture vessel and treat with DUB-IN-3.

-

Wash the cells twice with serum-free medium or HBSS.[13]

-

Add a 1 µM working solution of FerroOrange to the cells and incubate for 30 minutes at 37°C.[13][14][15]

-

Wash the cells twice with serum-free medium or HBSS.

-

Observe the cells under a fluorescence microscope (Ex/Em ~542/572 nm) or measure the fluorescence intensity using a plate reader.[15]

Experimental Workflow Diagram

Caption: Experimental workflow for assessing DUB-IN-3 induced ferroptosis.

Conclusion

DUB-IN-3 represents a promising pharmacological tool for inducing ferroptosis in cancer cells through the targeted inhibition of USP8. The elucidation of its mechanism of action via the USP8-OGT-SLC7A11 pathway provides a clear rationale for its anti-cancer effects. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to investigate and leverage DUB-IN-3 and the broader field of DUB inhibitors in the context of ferroptosis-based cancer therapy. Further research is warranted to explore the full therapeutic potential of DUB-IN-3 in various cancer models and its potential for clinical translation.

References

- 1. Intracellular Iron Measurement FerroOrange | CAS - Dojindo [dojindo.com]

- 2. apexbt.com [apexbt.com]

- 3. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A review of deubiquitinases and thier roles in tumorigenesis and development [frontiersin.org]

- 5. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The deubiquitylase OTUB1 mediates ferroptosis via stabilization of SLC7A11 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ptglab.com [ptglab.com]

- 9. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 10. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]

- 11. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]

- 13. FerroOrange (#36104) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 14. FerroOrange | Cell Signaling Technology [cellsignal.com]

- 15. goryochemical.com [goryochemical.com]

DUB-IN-3: A Technical Guide for Researchers

An In-depth Analysis of the Deubiquitinase Inhibitor DUB-IN-3 for Drug Development Professionals, Scientists, and Researchers

Introduction

Deubiquitinating enzymes (DUBs) are a large family of proteases that play a critical role in cellular homeostasis by reversing the process of ubiquitination.[1][2][3] This post-translational modification, the attachment of ubiquitin to a substrate protein, governs a multitude of cellular processes, including protein degradation, signal transduction, and DNA repair.[1][2][3] The dysregulation of DUB activity has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and viral infections, making them attractive targets for therapeutic intervention.[1][4] DUB-IN-3 is a potent and selective inhibitor of Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme that has garnered significant interest in the scientific community.[4][5][6][7] This technical guide provides a comprehensive overview of DUB-IN-3, including its chemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical and Physical Properties

DUB-IN-3, also known as compound 22c, is a small molecule inhibitor with the CAS number 924296-17-3.[5][6][7] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 924296-17-3 | [5][6][7] |

| Molecular Formula | C₁₆H₉N₅O | [5][6] |

| Molecular Weight | 287.28 g/mol | [6][7] |